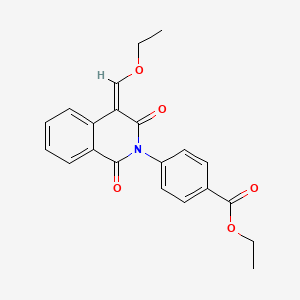
Z-Orn(Boc)-ONP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Orn(Boc)-ONP, also known as N2-[(Benzyloxy)carbonyl]-N5-[(tert-butoxy)carbonyl]-L-ornithine, is an organic compound with the molecular formula C18H26N2O6. It is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in organic synthesis to protect functional groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Orn(Boc)-ONP typically involves the protection of the amino groups of L-ornithine The process begins with the protection of the α-amino group using the benzyloxycarbonyl (Z) group This is followed by the protection of the δ-amino group using the tert-butoxycarbonyl (Boc) group
Protection of the α-amino group: The α-amino group of L-ornithine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of the δ-amino group: The δ-amino group is protected by reacting the intermediate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Introduction of the ONP ester group: The final step involves the reaction of the protected intermediate with p-nitrophenyl chloroformate to introduce the ONP ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Z-Orn(Boc)-ONP undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to remove the protective groups, yielding L-ornithine.
Substitution: The ONP ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Deprotection: The Boc and Z protective groups can be removed under acidic conditions to yield the free amino groups.
Common Reagents and Conditions
Hydrolysis: Hydrolysis of the protective groups can be achieved using strong acids such as hydrochloric acid or trifluoroacetic acid.
Substitution: Substitution reactions typically involve the use of nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Deprotection of the Boc group can be achieved using trifluoroacetic acid, while the Z group can be removed using hydrogenation in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include L-ornithine, various substituted derivatives, and deprotected intermediates.
科学的研究の応用
Z-Orn(Boc)-ONP has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of peptides and other complex molecules. The protective groups allow for selective reactions to occur without interfering with other functional groups.
Biology: In biological research, this compound is used to study the role of L-ornithine in the urea cycle and its interactions with other biomolecules.
Medicine: The compound is used in the development of prodrugs and drug delivery systems. The protective groups can be used to control the release of active pharmaceutical ingredients.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients and intermediates.
作用機序
The mechanism of action of Z-Orn(Boc)-ONP involves the selective protection and deprotection of the amino groups of L-ornithine The protective groups prevent unwanted side reactions during chemical synthesis, allowing for the selective modification of the molecule
類似化合物との比較
Similar Compounds
N2-[(Benzyloxy)carbonyl]-L-ornithine (Z-Orn): This compound lacks the Boc protective group and is used in similar applications but with different selectivity.
N5-[(tert-butoxy)carbonyl]-L-ornithine (Boc-Orn): This compound lacks the Z protective group and is used in peptide synthesis and other applications.
N2-[(Benzyloxy)carbonyl]-N5-[(tert-butoxy)carbonyl]-L-lysine (Z-Lys(Boc)): This compound is similar to Z-Orn(Boc)-ONP but with an additional methylene group in the side chain.
Uniqueness
This compound is unique due to the presence of both Z and Boc protective groups, which provide selective protection for the amino groups of L-ornithine
特性
分子式 |
C24H29N3O8 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC名 |
(4-nitrophenyl) (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C24H29N3O8/c1-24(2,3)35-22(29)25-15-7-10-20(26-23(30)33-16-17-8-5-4-6-9-17)21(28)34-19-13-11-18(12-14-19)27(31)32/h4-6,8-9,11-14,20H,7,10,15-16H2,1-3H3,(H,25,29)(H,26,30)/t20-/m0/s1 |
InChIキー |
KQRFUOIXILXRJJ-FQEVSTJZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)

![2,4a-Dihydropyrido[3,4-b]indol-1-one](/img/structure/B12344273.png)
![[(E)-hydrazinylidenemethyl]urea;phosphoric acid](/img/structure/B12344279.png)
![2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12344281.png)
![1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one](/img/structure/B12344283.png)


acetic acid](/img/structure/B12344305.png)


![methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12344319.png)
![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B12344326.png)
